molecular formula C22H23ClN2O3 B11306671 6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11306671
M. Wt: 398.9 g/mol
InChI Key: QQNKHEQNUVRSAX-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-oxo-4H-chromene-2-carboxylic acid and 2-(diethylamino)-2-phenylethylamine.

    Chlorination: The chromene derivative is chlorinated using thionyl chloride (SOCl₂) to introduce the chlorine atom at the 6-position.

    Amidation: The chlorinated chromene is then reacted with 2-(diethylamino)-2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as primary amines or thiols, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is studied for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for further drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of 6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The chromene core can intercalate with DNA, potentially inhibiting the replication of cancer cells. The diethylamino group may enhance its binding affinity to certain proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the diethylamino-phenylethyl group, which may reduce its biological activity.

    N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atom, which could affect its reactivity and binding properties.

Uniqueness

The presence of both the chlorine atom and the diethylamino-phenylethyl group in 6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to pharmacology.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3/c1-3-25(4-2)18(15-8-6-5-7-9-15)14-24-22(27)21-13-19(26)17-12-16(23)10-11-20(17)28-21/h5-13,18H,3-4,14H2,1-2H3,(H,24,27)

InChI Key

QQNKHEQNUVRSAX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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